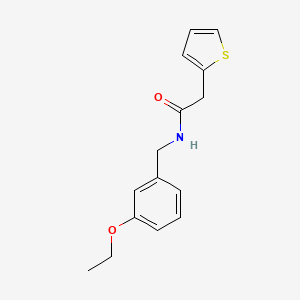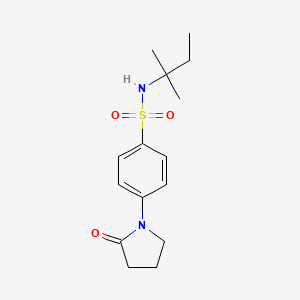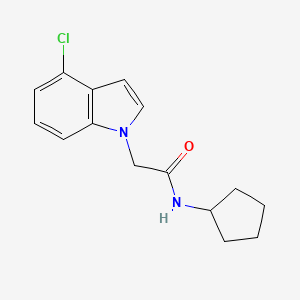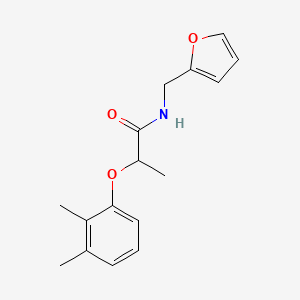![molecular formula C18H22N4O2 B4511559 1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4511559.png)
1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione
Overview
Description
1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione is a heterocyclic compound with a bicyclic structure. It contains a pyrazolo[3,4-b]pyridine core, which is a medicinally privileged scaffold. The compound exhibits promising antituberculotic activity and has potential applications in drug discovery .
Synthesis Analysis
Several synthetic strategies have been reported for the preparation of 1H-pyrazolo[3,4-b]pyridine derivatives. These methods are systematized based on the assembly of the pyrazolopyridine system. Researchers have explored various approaches, considering their advantages and drawbacks .
One such method involves the condensation of 5-aminopyrazoles and α-oxoketene dithioacetals catalyzed by trifluoroacetic acid. The resulting tetra- and persubstituted derivatives can be further modified through reductive desulfurization, ester hydrolysis, and Suzuki coupling reactions .
Molecular Structure Analysis
The molecular structure of 1-cycloheptyl-4-(4-pyridinyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione consists of a bicyclic aromatic system. It contains three nitrogen atoms located at positions 1, 2, and 7. The scaffold is stable, flat, and polarized due to the electron-rich pyrazole portion and the electron-deficient pyridine portion. Structural modifications can occur at positions N(1), C(3), C(4), C(5), and C(6), providing opportunities for exploring structure-activity relationships .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its substitution pattern. For instance, derivatives with N(1)CH3, C(3)C6H5, C(4)pCH3C6H5, C(5)CO2Et, and C(6)SMe substitutions exhibit promising antituberculotic activity .
Scientific Research Applications
Medicinal Chemistry
The compound is a part of the pyrazolo[3,4-b]pyridine class, which is considered a medicinally privileged structure . It’s used in the synthesis of a combinatorial library of tetra- and persubstituted derivatives . These derivatives have shown promising results in medicinal chemistry, particularly in the development of new molecular entities (NCEs) built on a medicinally privileged heterocyclic scaffold .
Antituberculotic Activity
Some derivatives of this compound have shown promising antituberculotic activity . They were subjected to in vitro Microplate Alamar Blue assay (MABA) against M. tuberculosis H37Rv strain and in silico analysis by binding to Pantothenate Synthetase from M. tuberculosis (MTBPS) .
Chemosensor Development
The compound has been used in the development of chemosensors . A chemosensor based on a derivative of this compound was synthesized and found to detect formaldehyde through fluorescence enhancement .
Drug Discovery
The compound is used in drug discovery, particularly in the synthesis and biological evaluation of a combinatorial library of new molecular entities (NCEs) . The versatility of the scaffold and diverse biological activity of its derivatives make it a medicinally privileged .
Structure Activity Relationships (SAR)
The compound provides enormous opportunities for the synthesis of a combinatorial library of NCEs for exploring structure activity relationships (SAR) . The scaffold allows structural modifications at five positions, providing a wide range of possibilities for SAR exploration .
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate Synthetase from Mycobacterium tuberculosis (MTBPS) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for various metabolic processes in the cell .
Mode of Action
The compound interacts with Pantothenate Synthetase, inhibiting its function
Biochemical Pathways
By inhibiting Pantothenate Synthetase, the compound disrupts the biosynthesis of pantothenate and, consequently, coenzyme A . This affects various metabolic processes that rely on coenzyme A, leading to a disruption of the normal functioning of the cell .
Pharmacokinetics
The compound’s promising antituberculotic activity suggests that it may have favorable pharmacokinetic properties
Result of Action
The inhibition of Pantothenate Synthetase leads to a disruption of the normal functioning of the cell, which can result in the death of Mycobacterium tuberculosis . This makes the compound a promising candidate for the treatment of tuberculosis .
properties
IUPAC Name |
1-cycloheptyl-4-pyridin-4-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-15-11-14(12-7-9-19-10-8-12)16-17(20-15)22(21-18(16)24)13-5-3-1-2-4-6-13/h7-10,13-14H,1-6,11H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBSAZIOYJXSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C3=C(C(CC(=O)N3)C4=CC=NC=C4)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-dimethoxy-2-[phenyl(1H-tetrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4511479.png)
![N-(2-fluorobenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511482.png)


![2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B4511502.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-1H-indol-5-ylacetamide](/img/structure/B4511509.png)


![4-({2-[(isopropylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B4511532.png)
![benzyl {1-[(3,5-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4511540.png)
![N-(3-chlorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4511549.png)
![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4511570.png)

![4-(4-chlorophenyl)-1-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}-4-piperidinol](/img/structure/B4511584.png)